molecular formula C15H15FN2O2S B400698 (5Z)-5-[(4-fluorophenyl)methylidene]-3-(pyrrolidin-1-ylmethyl)-1,3-thiazolidine-2,4-dione

(5Z)-5-[(4-fluorophenyl)methylidene]-3-(pyrrolidin-1-ylmethyl)-1,3-thiazolidine-2,4-dione

Cat. No.: B400698
M. Wt: 306.4g/mol
InChI Key: DKSGSEBFXLVNPF-LCYFTJDESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5Z)-5-[(4-fluorophenyl)methylidene]-3-(pyrrolidin-1-ylmethyl)-1,3-thiazolidine-2,4-dione is a synthetic organic compound that belongs to the thiazolidinedione class This compound is characterized by the presence of a thiazolidine ring, a fluorobenzylidene group, and a pyrrolidinylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[(4-fluorophenyl)methylidene]-3-(pyrrolidin-1-ylmethyl)-1,3-thiazolidine-2,4-dione typically involves the following steps:

    Formation of the Thiazolidine Ring: The thiazolidine ring can be synthesized by reacting a suitable thioamide with an α-halo acid or its derivative under basic conditions.

    Introduction of the Fluorobenzylidene Group: The fluorobenzylidene group can be introduced via a condensation reaction between a fluorobenzaldehyde and the thiazolidine ring.

    Attachment of the Pyrrolidinylmethyl Group: The pyrrolidinylmethyl group can be attached through a nucleophilic substitution reaction involving a pyrrolidine derivative and a suitable leaving group on the thiazolidine ring.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-[(4-fluorophenyl)methylidene]-3-(pyrrolidin-1-ylmethyl)-1,3-thiazolidine-2,4-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the fluorobenzylidene group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

(5Z)-5-[(4-fluorophenyl)methylidene]-3-(pyrrolidin-1-ylmethyl)-1,3-thiazolidine-2,4-dione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5Z)-5-[(4-fluorophenyl)methylidene]-3-(pyrrolidin-1-ylmethyl)-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Rosiglitazone: Another thiazolidinedione compound used as an antidiabetic agent.

    Pioglitazone: A thiazolidinedione derivative with similar therapeutic applications.

Uniqueness

(5Z)-5-[(4-fluorophenyl)methylidene]-3-(pyrrolidin-1-ylmethyl)-1,3-thiazolidine-2,4-dione is unique due to the presence of the fluorobenzylidene and pyrrolidinylmethyl groups, which may confer distinct chemical and biological properties compared to other thiazolidinedione derivatives.

Properties

Molecular Formula

C15H15FN2O2S

Molecular Weight

306.4g/mol

IUPAC Name

(5Z)-5-[(4-fluorophenyl)methylidene]-3-(pyrrolidin-1-ylmethyl)-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C15H15FN2O2S/c16-12-5-3-11(4-6-12)9-13-14(19)18(15(20)21-13)10-17-7-1-2-8-17/h3-6,9H,1-2,7-8,10H2/b13-9-

InChI Key

DKSGSEBFXLVNPF-LCYFTJDESA-N

SMILES

C1CCN(C1)CN2C(=O)C(=CC3=CC=C(C=C3)F)SC2=O

Isomeric SMILES

C1CCN(C1)CN2C(=O)/C(=C/C3=CC=C(C=C3)F)/SC2=O

Canonical SMILES

C1CCN(C1)CN2C(=O)C(=CC3=CC=C(C=C3)F)SC2=O

Origin of Product

United States

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